![molecular formula C19H15FN4O4 B2529729 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1115372-07-0](/img/structure/B2529729.png)
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The pyrido[2,3-d]pyrimidine-7(8H)-one scaffold has garnered interest due to its resemblance to nitrogen bases found in DNA and RNA. Researchers have investigated derivatives of this compound for their potential as anticancer agents. These molecules may interfere with cancer cell growth, proliferation, and survival pathways. Further studies are needed to explore their specific mechanisms and efficacy against different cancer types .
ENPP1 Inhibition
ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1) plays a role in regulating extracellular nucleotide metabolism. Inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold have been designed and evaluated for their potency in inhibiting ENPP1. These compounds could have implications in metabolic disorders and inflammation-related diseases .
STING Pathway Modulation
The STING (Stimulator of Interferon Genes) pathway is crucial for innate immune responses. Some pyrido[2,3-d]pyrimidin-7-one derivatives have shown stimulation of the STING pathway in vitro. Understanding their effects on immune activation may lead to novel immunotherapeutic strategies .
MST Kinase Inhibition
Mammalian STE20-like (MST) kinases, particularly MST3/4, play roles in regulating the Hippo and autophagy pathways. Selective inhibitors targeting MST3/4 are lacking, but the pyrido[2,3-d]pyrimidin-7-one scaffold holds promise. Investigating their effects on MST3/4 could provide insights into cancer development and therapeutic interventions .
Antibacterial Activity
While not as extensively explored, some pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit antibacterial properties. For instance, pipemidic acid, based on this scaffold, has activity against Gram-negative and certain Gram-positive bacteria. Further research may uncover additional antibacterial candidates .
Neurological Disorders
Given the structural resemblance to DNA bases, pyrido[2,3-d]pyrimidine-7(8H)-ones might interact with neural receptors. Investigating their potential in neurological disorders, such as Alzheimer’s disease or epilepsy, could yield valuable insights .
properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c20-14-6-2-1-5-12(14)13-9-22-17-16(13)23-19(27)24(18(17)26)10-15(25)21-8-11-4-3-7-28-11/h1-7,9,22H,8,10H2,(H,21,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVLVPDKTCNOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


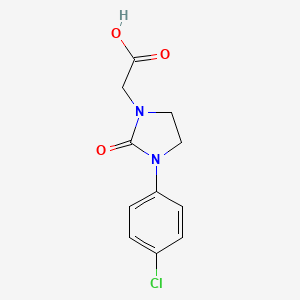
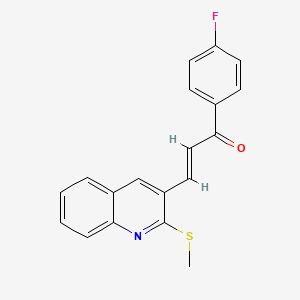
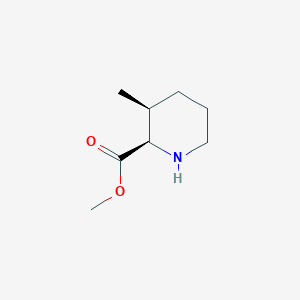
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
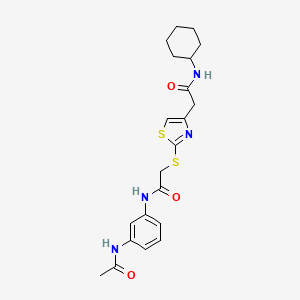

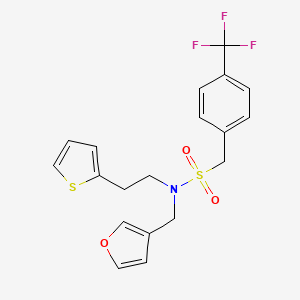
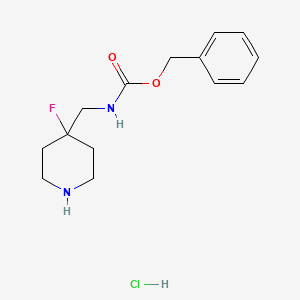

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

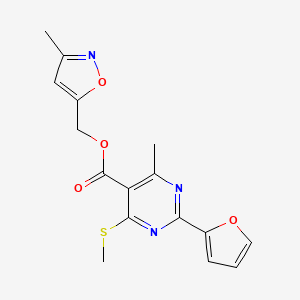
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)